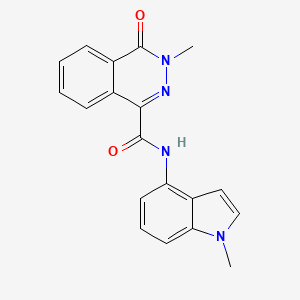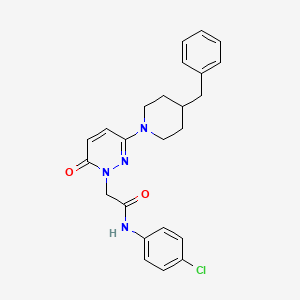![molecular formula C17H16N2O2S2 B12168634 2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B12168634.png)
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid is a complex organic compound that features a thiazole ring, a thiophene ring, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving thiourea and α-haloketones. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid is unique due to its combination of a thiazole ring, a thiophene ring, and a dimethylphenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H16N2O2S2 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-[2-(3,4-dimethylanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H16N2O2S2/c1-10-5-6-12(8-11(10)2)18-17-19-16(13-4-3-7-22-13)14(23-17)9-15(20)21/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
MEAOXDBFIBIAKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)CC(=O)O)C3=CC=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168567.png)
![2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B12168573.png)

![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12168580.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12168587.png)
![1-[2-(4-hydroxyphenyl)ethyl]-5-oxo-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B12168593.png)

methanone](/img/structure/B12168598.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168599.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12168603.png)
